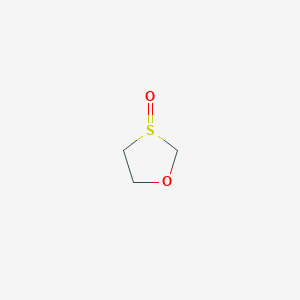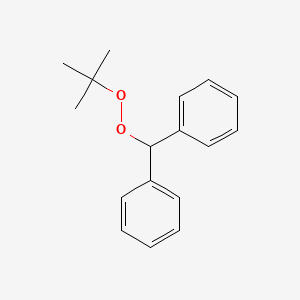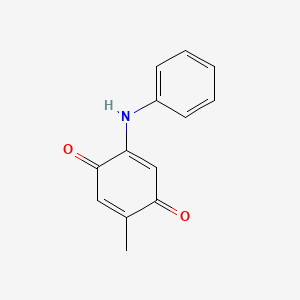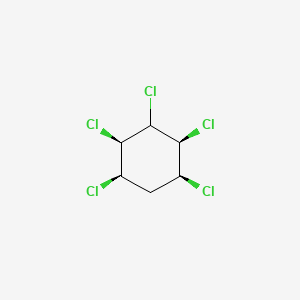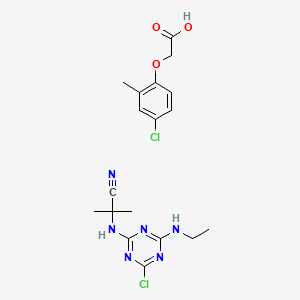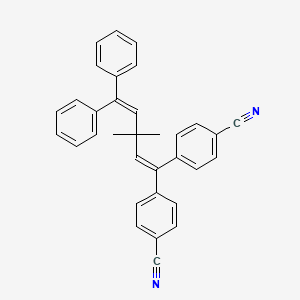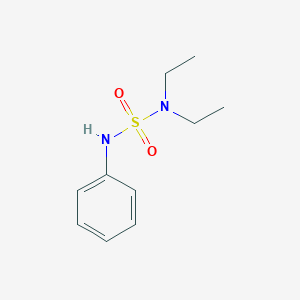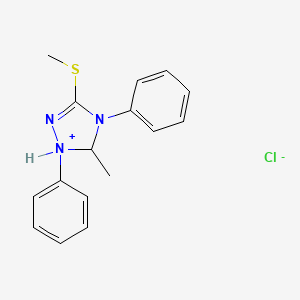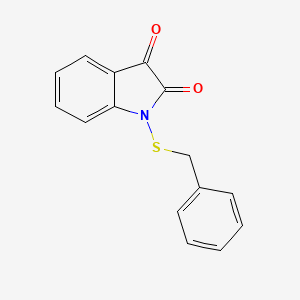
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of 2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bromine, hydrogen gas (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated organic compounds.
Biology: The compound’s brominated structure makes it useful in studying biological interactions and pathways involving halogenated compounds.
Medicine: Research into its potential medicinal properties, including its effects on biological systems, is ongoing.
Industry: It is used in the production of flame retardants, due to the presence of multiple bromine atoms which enhance its fire-resistant properties.
Mécanisme D'action
The mechanism of action of 2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene include other brominated organic compounds such as:
- 1,2-Dibromo-2-methylpropane
- 1,3,5-Tribromobenzene
Compared to these compounds, this compound is unique due to its specific arrangement of bromine atoms and the presence of the propoxy group, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
56808-16-3 |
|---|---|
Formule moléculaire |
C10H9Br5O |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-(1,2-dibromo-2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c1-10(2,15)9(14)16-8-6(12)3-5(11)4-7(8)13/h3-4,9H,1-2H3 |
Clé InChI |
CBBQMRGEUYHYKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(OC1=C(C=C(C=C1Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


